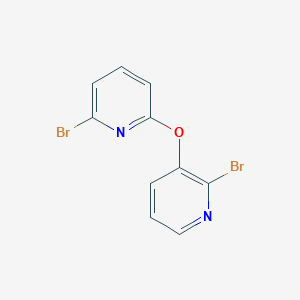

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-(6-bromopyridin-2-yl)oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2O/c11-8-4-1-5-9(14-8)15-7-3-2-6-13-10(7)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGQBNLYVXFLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)OC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671839 | |

| Record name | 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-65-2 | |

| Record name | 2-Bromo-3-[(6-bromo-2-pyridinyl)oxy]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-[(6-bromopyridin-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic building block, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. This molecule, possessing a diaryl ether linkage, is of significant interest in medicinal chemistry and materials science due to its potential as a scaffold for developing novel therapeutics and functional materials. This document will delve into a plausible and scientifically grounded synthetic route, focusing on the Ullmann condensation, and detail the analytical techniques essential for its structural elucidation and purity assessment. The information presented herein is intended to empower researchers with the foundational knowledge required for the successful preparation and validation of this compound.

Introduction and Significance

This compound (Molecular Formula: C₁₀H₆Br₂N₂O, Molecular Weight: 329.98 g/mol , CAS: 1065484-65-2) is a halogenated diaryl ether. The diaryl ether motif is a prevalent structural feature in a multitude of biologically active natural products and synthetic pharmaceuticals. The presence of two bromine atoms on the pyridine rings offers versatile handles for further chemical modifications through various cross-coupling reactions, making this compound a valuable intermediate for library synthesis in drug discovery programs. The pyridine nitrogen atoms can influence the molecule's physicochemical properties, such as solubility and basicity, and can also participate in hydrogen bonding interactions with biological targets.

Synthetic Strategy: The Ullmann Condensation Approach

The construction of the diaryl ether linkage in this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This classic reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base. For the synthesis of the target molecule, the proposed strategy involves the reaction of 2,6-dibromopyridine with 2-bromopyridin-3-ol.

Rationale for the Ullmann Condensation

The Ullmann condensation is a robust and widely employed method for the formation of C-O bonds between aromatic rings.[3][4] While palladium-catalyzed Buchwald-Hartwig amination has also been adapted for C-O bond formation, the Ullmann condensation often proves to be a more cost-effective and practical alternative, especially for electron-deficient aryl halides like bromopyridines. Modern advancements in the Ullmann reaction have introduced milder reaction conditions through the use of soluble copper(I) catalysts and various ligands, enhancing its functional group tolerance and substrate scope.[5]

Synthesis of Precursors

The successful synthesis of the target compound relies on the availability of high-purity precursors: 2,6-dibromopyridine and 2-bromopyridin-3-ol.

2,6-Dibromopyridine can be synthesized from 2,6-diaminopyridine via a Sandmeyer-type reaction. A detailed protocol would involve the diazotization of 2,6-diaminopyridine followed by treatment with a copper(I) bromide solution. Alternatively, it can be prepared by the direct bromination of pyridine at high temperatures, though this method often results in a mixture of products. For laboratory-scale synthesis, the diazotization route is generally preferred for its higher selectivity.

2-Bromopyridin-3-ol can be prepared from 3-hydroxypyridine. The synthesis involves the direct bromination of 3-hydroxypyridine in an alkaline solution. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing the incoming bromine to the ortho and para positions. Careful control of the reaction conditions is necessary to achieve selective mono-bromination at the 2-position.

Proposed Synthetic Protocol for this compound

The following is a detailed, step-by-step protocol for the synthesis of this compound via an Ullmann condensation.

Reaction Scheme:

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]

Physicochemical properties of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. As a substituted bipyridine ether, this molecule serves as a versatile synthetic building block, offering multiple reaction sites for the construction of complex molecular architectures. This document consolidates known structural and computed data, outlines authoritative analytical methodologies for characterization, and offers expert insights into the practical application of this data. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility for professionals in the field.

Molecular Identity and Structural Framework

The foundational step in characterizing any research chemical is to establish its precise molecular identity. This compound is defined by a diaryl ether linkage between a 2-bromopyridine and a 2,6-disubstituted pyridine ring. The presence of two bromine atoms and multiple nitrogen heteroatoms imparts unique electronic and steric properties, making it a valuable synthon.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | Internal |

| CAS Number | 1065484-65-2 | [1] |

| Molecular Formula | C₁₀H₆Br₂N₂O | [1][2] |

| Molecular Weight | 329.98 g/mol | [1][2] |

| Monoisotopic Mass | 327.88469 Da | [1] |

| Canonical SMILES | C1=CC(=NC(=C1)Br)OC2=C(C=CC=N2)Br | Internal |

Computed Physicochemical Properties for Drug Discovery

Computational models provide critical early-stage insights into a molecule's potential behavior in biological systems. These parameters are essential for scientists in drug development for screening and lead optimization.

-

Causality Behind the Data: The XLogP3 value suggests moderate lipophilicity, which is often a prerequisite for penetrating biological membranes. The Topological Polar Surface Area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes, with values under 140 Ų generally considered favorable for oral bioavailability. The low rotatable bond count suggests a relatively rigid conformation, which can be advantageous for binding to specific protein targets by reducing the entropic penalty of binding.

Table 2: Computed Physicochemical and Drug-Likeness Parameters

| Parameter | Predicted Value | Significance in Research & Development |

|---|---|---|

| XLogP3-AA | 3.7 | Indicates moderate lipophilicity, influencing solubility and membrane permeability.[1] |

| Rotatable Bond Count | 2 | Suggests conformational rigidity, which can be favorable for target binding affinity.[1] |

| Complexity | 206 | Reflects the intricacy of the molecular structure.[1] |

| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Provides potential sites for interaction with biological targets. |

| Hydrogen Bond Donors | 0 | Lacks hydrogen-donating capability, affecting solubility and binding modes. |

Analytical Characterization & Experimental Protocols

Robust and validated analytical methods are paramount for confirming the identity, purity, and stability of a research compound. The following sections detail the authoritative methodologies for the characterization of this compound.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is the definitive technique for confirming molecular weight. For a dibrominated compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides an unambiguous signature.

-

Expert Insight: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[3] Consequently, a molecule containing two bromine atoms, such as the target compound, will exhibit a characteristic molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[3] The observation of this pattern is a critical self-validating feature for confirming the compound's identity.

Below is a diagram illustrating a typical analytical workflow for compound characterization.

Caption: General workflow for the analytical validation of a synthetic compound.

Protocol 4.1.1: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of ~10 µg/mL using a 50:50 mixture of acetonitrile and water.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm particle size).[4]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: m/z 100-500.

-

Data Interpretation: Look for the molecular ion cluster centered around m/z 328, 330, and 332, corresponding to [C₁₀H₆⁷⁹Br₂N₂O+H]⁺, [C₁₀H₆⁷⁹Br⁸¹BrN₂O+H]⁺, and [C₁₀H₆⁸¹Br₂N₂O+H]⁺. Confirm the ~1:2:1 intensity ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While specific spectral data for this compound is not publicly cataloged, its structure can be definitively confirmed using ¹H and ¹³C NMR. The predicted spectrum would show distinct signals for each of the six aromatic protons and ten unique carbon atoms.

-

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) will be complex, and 2D NMR techniques like COSY and HSQC may be necessary to assign protons and their attached carbons unambiguously.

Protocol 4.2.1: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR: Acquire with a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR: Acquire using a proton-decoupled pulse program, a 2-second relaxation delay, and accumulate at least 1024 scans for adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Structural Validation: Confirm the presence of 6 distinct aromatic proton signals and 10 aromatic carbon signals. The integration of the proton signals should correspond to a 1:1:1:1:1:1 ratio.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

For use in sensitive applications like drug development, purity must be quantitatively assessed. A standard reverse-phase HPLC method with UV detection is the industry standard.

Caption: A standard workflow for determining compound purity via HPLC-UV.

Protocol 4.3.1: HPLC-UV Purity Analysis

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in 50:50 acetonitrile/water.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 65% Acetonitrile / 35% Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Commercial samples typically exhibit a purity of 96-98% or higher.[1][2][5]

Synthetic Relevance and Chemical Reactivity

This compound is not merely an end-product but a strategic intermediate. Its value lies in the reactivity of its functional groups.

-

Cross-Coupling Reactions: The two C-Br bonds are excellent handles for transition-metal-catalyzed cross-coupling reactions.[6] Methodologies such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N or C-O bond formation), and Heck reactions allow for the selective functionalization of one or both pyridine rings. The reactivity of the two bromine atoms may differ based on their electronic environments, potentially allowing for chemoselective transformations.[7][8]

-

Ether Linkage Stability: The diaryl ether bond is generally robust and stable to a wide range of reaction conditions, providing a stable core scaffold.

-

Pyridine Ring Chemistry: The pyridine nitrogen atoms can act as ligands for metal coordination, making this and related compounds valuable in the development of catalysts and functional materials.[6][9]

Safety, Handling, and Storage

-

Hazard Identification: Specific GHS hazard classifications for this compound are not available in public databases.[1]

-

Precautionary Handling: In the absence of specific toxicity data, this compound must be treated as a potentially hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, is mandatory.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its identity and structure are best confirmed through a combination of mass spectrometry, noting the characteristic dibromo isotopic pattern, and NMR spectroscopy. Its computed properties suggest favorable characteristics for applications in medicinal chemistry. The protocols outlined in this guide provide a robust framework for researchers to validate the quality and purity of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

References

- ChemicalBook. (n.d.). 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum.

- Benchchem. (n.d.). 2-Bromo-6-(6-pyridin-2-ylpyridin-2-yl)pyridine.

- LookChem. (n.d.). This compound, 98+% C10H6Br2N2O, MW: 329.98.

- ChemWhat. (n.d.). This compound, 98+% C10H6Br2N2O, MW: 329.98 CAS#: 1065484-65-2.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxypyridine 97.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.

- Smal, V., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Organic Syntheses. (n.d.). 2-bromopyridine.

- ECHEMI. (n.d.). 2-BROMO-6-METHOXY-3-NITRO-PYRIDINE Formula.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98.

- 2a biotech. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98.

- Georgia Southern Commons. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.

- Google Patents. (n.d.). CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.

- NIST. (n.d.). Pyridine, 2-bromo-.

- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-(bromomethyl)pyridine.

- Royal Society of Chemistry. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides.

- Sigma-Aldrich. (n.d.). 2-Amino-6-bromopyridin-3-ol.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-pyridine compound.

- MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- BLD Pharm. (n.d.). 109-04-6|2-Bromopyridine.

- PubMed. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides.

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- Wikipedia. (n.d.). 2-Bromopyridine.

- OUCI. (n.d.). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

- Thermo Scientific Chemicals. (n.d.). 2-Bromo-3-(bromomethyl)pyridine, 96%.

- PubMed. (2011). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2abiotech.net [2abiotech.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of the spectral data is grounded in established principles of organic spectroscopy and supported by comparative analysis with structurally related analogues.

Introduction: The Structural Significance of this compound

This compound is a diaryl ether with two substituted pyridine rings. The presence of bromine atoms and the ether linkage makes this molecule a valuable building block in synthetic organic chemistry, particularly in the development of novel ligands for catalysis and as a scaffold for pharmaceutical agents. Accurate structural elucidation through spectroscopic methods is paramount for its application in these fields. This guide provides a foundational understanding of its key spectroscopic signatures.

Below is the chemical structure of this compound, with atom numbering for NMR assignments.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.[1][2]

IR Spectral Analysis and Predicted Data

The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the pyridine rings, the C-Br bonds, and the C-O-C ether linkage.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | Aromatic C=C and C=N stretching |

| 1250 - 1200 | Aryl-O asymmetric stretching |

| 1100 - 1000 | Aryl-O symmetric stretching |

| 800 - 700 | C-H out-of-plane bending |

| 700 - 600 | C-Br stretching |

Rationale for Predictions: The predicted absorption bands are based on established correlation tables for aromatic and heterocyclic compounds.[3][4][5] The presence of two strong bands for the aryl ether C-O stretching is a key diagnostic feature. The C-Br stretching vibrations are expected in the fingerprint region.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed.[6][7][8][9]

Step-by-Step Methodology (ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.[10][11][12]

Mass Spectral Analysis and Predicted Data

Using Electron Ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak cluster and several characteristic fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound

| m/z (Predicted) | Ion Structure/Formula | Notes |

| 328, 330, 332 | [C₁₀H₆Br₂N₂O]⁺˙ | Molecular ion (M⁺˙) cluster with a ~1:2:1 ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[13][14][15] |

| 251, 253 | [C₁₀H₆BrN₂O]⁺ | Loss of one bromine radical. |

| 172 | [C₁₀H₆N₂O]⁺˙ | Loss of both bromine radicals. |

| 157, 159 | [C₅H₄BrN]⁺˙ | Cleavage of the ether bond, forming the 2-bromopyridine radical cation. |

| 173, 175 | [C₅H₃BrO]⁺ | Fragment from the other pyridine ring. |

Rationale for Predictions: The fragmentation pathways are predicted based on the known fragmentation of aromatic ethers and halogenated aromatic compounds.[16][17] The ether linkage is a likely site for initial fragmentation. The characteristic isotopic signature of bromine is a key feature for identifying bromine-containing fragments.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for EI-MS Data Acquisition

A standard protocol for obtaining an EI mass spectrum involves introducing a volatile sample into the ion source of the mass spectrometer.[10][11][12][18]

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS).

-

Vaporization: Heat the sample to ensure it is in the gas phase within the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data of this compound provides a unique fingerprint for its structural identification. The predicted ¹H and ¹³C NMR spectra reveal the electronic environment of the protons and carbons in the two distinct pyridine rings. The IR spectrum is characterized by key absorptions of the aryl ether linkage and the aromatic system. Finally, the mass spectrum is distinguished by the characteristic isotopic pattern of the two bromine atoms and predictable fragmentation pathways. This comprehensive guide serves as a valuable resource for the characterization and utilization of this important heterocyclic compound in research and development.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting Information.

-

Routledge. (n.d.). Guide to Spectroscopic Identification of Organic Compounds, 1st Edition. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dibromopyridine. Retrieved from [Link]

-

Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

- Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Wiley.

-

Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

- Watson, T. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

- OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry.

- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(5), 419-427.

- Burns, D. C., et al. (2018). Acquiring 1 H and 13 C Spectra.

- ESA-IPB. (n.d.).

- Sci-Hub. (n.d.). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons.

- Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Benchchem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- YouTube. (2023, December 2).

- ResearchGate. (n.d.). Molecular peaks of bromide compounds.

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- Chande, A. (n.d.). Chapter 14: NMR Spectroscopy.

- University of Wisconsin-Madison. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. askthenerd.com [askthenerd.com]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

The Enigmatic Genesis of a Key Synthetic Building Block: 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

An In-depth Review of Its Putative Synthesis and Chemical Importance

For Immediate Release

[CITY, STATE] – The compound 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine, identified by its CAS Number 1065484-65-2, has emerged as a significant building block in the fields of medicinal chemistry and materials science. Despite its commercial availability and use in contemporary research, a definitive inaugural publication detailing its first synthesis remains conspicuously absent from the public scientific record. This technical guide, therefore, endeavors to provide a comprehensive overview based on established chemical principles and analogous transformations, offering researchers and drug development professionals a foundational understanding of its probable synthetic origins and inherent chemical logic.

Introduction: A Molecule of Latent Potential

This compound is a halogenated bipyridine ether, a structural motif that garners considerable interest in supramolecular chemistry and as a ligand scaffold for transition metal catalysis. The presence of two bromine atoms on the pyridine rings offers versatile handles for further functionalization through various cross-coupling reactions, making it an attractive intermediate for the synthesis of more complex molecular architectures. The ether linkage provides a degree of conformational flexibility, which can be crucial in the design of bioactive molecules and functional materials.

While the specific context of its "discovery" is not documented in accessible literature, its structural attributes suggest a rational design for applications requiring the precise spatial arrangement of substituents on a bis-heteroaromatic framework.

Postulated First Synthesis: A Mechanistic Perspective

In the absence of a primary publication, we can infer the most probable synthetic route to this compound by examining established methodologies for the formation of diaryl ethers, particularly those involving heteroaromatic systems. The most logical and field-proven approach would be a nucleophilic aromatic substitution (SNAr) reaction, likely in the form of an Ullmann condensation or a related copper-catalyzed coupling.

The key disconnection for this molecule points to two primary precursors: 2,6-dibromopyridine and 2-bromo-3-hydroxypyridine .

The Ullmann Condensation: A Cornerstone of Diaryl Ether Synthesis

The Ullmann condensation is a classic and robust method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[1] This reaction is particularly well-suited for heteroaromatic systems, where the conditions can be tailored to promote the desired coupling.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target molecule via Ullmann condensation.

Expertise & Experience Insights: The choice of a copper catalyst is critical in the Ullmann reaction. Copper(I) salts, such as copper(I) iodide, are often preferred due to their higher reactivity. The base plays a crucial role in deprotonating the hydroxyl group of 2-bromo-3-hydroxypyridine, forming the corresponding phenoxide which is the active nucleophile. A high-boiling polar aprotic solvent like DMF or dioxane is typically employed to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate.

Alternative: The Williamson Ether Synthesis

While the Ullmann condensation is a strong candidate, a variation of the Williamson ether synthesis could also be envisioned.[2][3] This would involve the deprotonation of 2-bromo-3-hydroxypyridine to form the alkoxide, followed by its reaction with 2,6-dibromopyridine. However, the direct SNAr on an unactivated aryl halide like 2,6-dibromopyridine typically requires harsh conditions or a suitable catalyst, effectively making it an Ullmann-type reaction.

Detailed Postulated Experimental Protocol

The following protocol is a hypothetical, yet scientifically sound, procedure for the synthesis of this compound based on the principles of the Ullmann condensation.

Step-by-Step Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with 2-bromo-3-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). The flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Solvent Addition: Anhydrous dimethylformamide (DMF) is added to the flask to dissolve the reactants.

-

Reactant Addition: 2,6-Dibromopyridine (1.1 eq) is added to the reaction mixture.

-

Reaction Execution: The mixture is heated to 120-140 °C under a nitrogen atmosphere and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

As no experimental data for the first synthesis is available, the following table presents the key physicochemical properties of the target compound, which are crucial for its characterization.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂N₂O |

| Molecular Weight | 329.98 g/mol |

| CAS Number | 1065484-65-2 |

| Appearance | (Predicted) Off-white to pale yellow solid |

| Melting Point | Not reported |

Mechanistic Rationale

The plausible mechanism for the Ullmann condensation involves the formation of a copper(I) alkoxide intermediate, which then undergoes oxidative addition to the C-Br bond of 2,6-dibromopyridine. This is followed by reductive elimination to form the desired C-O bond and regenerate a copper(I) species, which can re-enter the catalytic cycle.

Caption: Plausible catalytic cycle for the Ullmann condensation.

Conclusion: A Call for Clarification

While the exact historical details of the first synthesis of this compound remain to be unearthed, the principles of synthetic organic chemistry allow for a robust and logical postulation of its creation. The Ullmann condensation of 2,6-dibromopyridine and 2-bromo-3-hydroxypyridine stands as the most probable route. This technical guide provides a solid foundation for researchers working with this versatile building block and underscores the importance of transparent and accessible documentation in the scientific literature. It is hoped that future research or historical data retrieval will illuminate the precise origins of this valuable compound.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

-

RSC Publishing. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

-

PubMed. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. [Link]

-

PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: Synthesis, Properties, and Applications

For Research, Scientific, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine is a halogenated heteroaromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring two pyridine rings linked by an ether bond and substituted with reactive bromine atoms, makes it a versatile building block for the construction of more complex molecular architectures. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds.[1] The presence of two bromine atoms offers strategic points for functionalization through various cross-coupling reactions, enabling the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide provides a comprehensive overview of its chemical identity, a plausible synthesis pathway with mechanistic insights, its anticipated applications, and essential safety information.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for any chemical synthesis and application. The key identifiers and properties for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 1065484-65-2 | [2] |

| Molecular Formula | C₁₀H₆Br₂N₂O | [2] |

| Molecular Weight | 329.98 g/mol | [2] |

| IUPAC Name | 2-Bromo-6-((2-bromopyridin-3-yl)oxy)pyridine | ChemWhat |

| Canonical SMILES | C1=CC(=NC(=C1)Br)OC2=C(C=CN=C2)Br | ChemWhat |

| InChI Key | Not Available |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in public literature and would need to be determined empirically.

Plausible Synthesis Pathway and Mechanistic Considerations

This proposed synthesis involves the reaction of 2,6-dibromopyridine with 2-bromo-3-hydroxypyridine .

Reaction Scheme:

Caption: Plausible synthesis of the target compound.

Mechanistic Rationale (SNAr Pathway):

The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[4] The bromine atoms on 2,6-dibromopyridine are good leaving groups.

-

Deprotonation: The base (e.g., potassium carbonate) deprotonates the hydroxyl group of 2-bromo-3-hydroxypyridine to form a more nucleophilic pyridin-3-olate anion.

-

Nucleophilic Attack: The pyridin-3-olate anion attacks one of the bromine-bearing carbons (the C6 position) of 2,6-dibromopyridine. The C6 position is sterically less hindered than the C2 position, which is adjacent to the nitrogen.

-

Intermediate Formation: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, including delocalization onto the electronegative nitrogen atom of the pyridine ring.

-

Leaving Group Expulsion: Aromaticty is restored by the expulsion of the bromide ion, yielding the final diaryl ether product.

An Ullmann condensation would follow a different, copper-catalyzed mechanism but would lead to the same product.[3] Modern methods often use palladium or copper catalysts to facilitate such C-O bond formations under milder conditions than traditional Ullmann reactions.[5]

Detailed Experimental Protocol (Proposed):

This protocol is a theoretical model based on similar transformations and must be optimized for safety and yield.

-

Reagent Preparation: To an oven-dried Schlenk flask, add 2-bromo-3-hydroxypyridine (1.0 eq), 2,6-dibromopyridine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) via syringe. The reaction concentration should be approximately 0.5 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Caption: Experimental workflow for the proposed synthesis.

Applications in Research and Drug Development

As a di-brominated heteroaryl compound, this compound is a prime candidate for use as a scaffold or intermediate in the synthesis of more complex molecules. The two bromine atoms can be selectively addressed in sequential cross-coupling reactions.

-

Pharmaceutical Intermediates: Pyridine-based structures are central to many areas of drug discovery, including kinase inhibitors for oncology.[6] This compound can serve as a core structure onto which various substituents can be added via reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Materials Science: Bipyridine and terpyridine structures are widely used as ligands for creating metal complexes with interesting photophysical or catalytic properties.[1] This compound could be a precursor to more elaborate ligand systems for use in organic light-emitting diodes (OLEDs) or novel catalysts.

Safety and Handling

Specific GHS hazard classifications for this compound are not available. However, based on the data for its likely precursors, 2,6-dibromopyridine and 2-bromopyridine, the following hazards should be anticipated.

-

2,6-Dibromopyridine: Fatal if swallowed (Acute Toxicity, Oral, Category 2), causes skin and serious eye irritation, and may cause respiratory irritation.[7]

-

2-Bromopyridine: Toxic if swallowed, fatal in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[8]

Given these significant hazards, strict safety protocols must be followed when handling this compound or its precursors.

| Hazard Category | Precautionary Recommendations |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Always consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound represents a strategically important, yet underexplored, chemical intermediate. Its structure is primed for sequential functionalization, making it an attractive starting material for creating diverse molecular libraries for pharmaceutical and materials science research. While a dedicated, published synthesis protocol is yet to be widely disseminated, its preparation is feasible through established synthetic methodologies. As with all brominated heterocyclic compounds, careful handling in a controlled laboratory environment is essential due to presumed high toxicity.

References

-

Ullmann condensation. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]

-

This compound, 98+% C10H6Br2N2O, MW: 329.98. Chem-Station. Accessed January 20, 2026. [Link]

- Synthesis of aryl ethers, methods and reagents related thereto.

- Synthesis of aryl ethers, methods and reagents related thereto.

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. Accessed January 20, 2026. [Link]

- Synthesis of aryl ethers, methods and reagents related thereto.

- Synthesis of aryl ethers, methods and reagents related thereto.

-

This compound, 98+% C10H6Br2N2O, MW: 329.98. Chem-Station. Accessed January 20, 2026. [Link]

-

2-bromopyridine. Organic Syntheses. Accessed January 20, 2026. [Link]

- 2-bromo-6-aldehyde pyridine and preparation method thereof.

-

2-Bromopyridine. PubChem. Accessed January 20, 2026. [Link]

- Dual mechanism inhibitors for the treatment of disease.

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. Published online 2019. Accessed January 20, 2026. [Link]

- Method for synthesizing 2-amino-6-bromopyridine.

- Process for preparing ethers and esters.

-

Synthesis of 2,6-disubstituted pyridin-3-yl C-2’-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Org Biomol Chem. 2013;11(28):4702-4718. [Link]

-

Pyridine, 2-bromo-. NIST WebBook. Accessed January 20, 2026. [Link]

-

Synthesis method of 2, 6-dimethyl-4-bromopyridine. Eureka | Patsnap. Accessed January 20, 2026. [Link]

-

The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. Published online August 6, 2025. Accessed January 20, 2026. [Link]

-

Pyridine, 2-bromo-. NIST WebBook. Accessed January 20, 2026. [Link]

-

Safety Data Sheet: Lithium hydroxide monohydrate. Carl ROTH. Accessed January 20, 2026. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. guidechem.com [guidechem.com]

- 3. WO2022042630A1 - Heteroaryl compounds, preparation methods and uses thereof - Google Patents [patents.google.com]

- 4. US6166226A - Synthesis of aryl ethers - Google Patents [patents.google.com]

- 5. EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]

- 6. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents [patents.google.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Navigating the Synthesis and Handling of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: A Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Based on the hazard classifications of related compounds such as 2-bromopyridine and 2,6-dibromopyridine, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine should be treated as a hazardous substance with multiple potential routes of exposure and toxicity.

Anticipated GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement | Basis of Extrapolation |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] | Data from 2-bromopyridine.[2] |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin.[2] | Data from 2-bromopyridine.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] | Data from 2-bromopyridine and 2,6-dibromopyridine.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] | Data from 2-bromopyridine and 2,6-dibromopyridine.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] | Data from 2-bromopyridine and 2,6-dibromopyridine.[2][3] |

The presence of two bromine atoms on pyridine rings suggests that this compound is likely a solid at room temperature and possesses significant toxicological properties. The ether linkage may introduce additional metabolic pathways, but the primary hazards are expected to arise from the bromopyridine functionalities.

Prudent Practices for Handling and Storage

A proactive approach to handling and storage is critical to mitigate the risks associated with this compound.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed.

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][4][5]

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes and airborne particles.[2][6]

-

Skin Protection: Due to the high dermal toxicity of related compounds, robust skin protection is mandatory.[2]

-

Gloves: Wear nitrile or neoprene gloves, and consider double-gloving for extended operations. Gloves must be inspected before use and disposed of properly after handling.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Additional Protection: For larger quantities or situations with a higher risk of exposure, a full protective suit may be necessary.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[4]

2.2. Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] The storage area should be locked and accessible only to authorized personnel.[4][6]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[5]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in the event of an exposure or spill.

3.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

3.2. Spill Response Protocol

A well-defined spill response plan is essential for safely managing accidental releases. The following workflow outlines the key steps.

Caption: Workflow for managing a chemical spill.

Fire and Explosion Hazard Data

While not explicitly flammable, heating this compound can lead to decomposition and the release of hazardous gases.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local regulations.

-

Waste Generation: Minimize waste generation wherever possible.

-

Disposal: Unused material and contaminated items should be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant.[4][6] Do not mix with other waste.

Toxicological and Ecological Information

Detailed toxicological and ecological studies on this compound are not available. However, based on its structure:

-

Toxicology: The compound is presumed to be highly toxic via oral, dermal, and inhalation routes. The toxicological properties have not been thoroughly investigated, and other dangerous properties cannot be excluded.[7]

-

Ecotoxicity: Discharge into the environment must be avoided. The effects of this compound on aquatic life are unknown, but it should be handled as if it were harmful to the environment.

Conclusion

The safe and effective use of this compound in a research and development setting hinges on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By treating this compound with the high degree of caution afforded to its toxic, brominated pyridine analogues, researchers can mitigate risks and ensure a safe laboratory environment. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for all personnel working with this substance.

References

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET for 2-bromopyridine.

- Jubilant Ingrevia Limited. (2024, February 20). 2-Bromopyridine Safety Data Sheet.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 2-Amino-6-bromopyridine.

- Jubilant Ingrevia. (n.d.). 2,6-Dibromopyridine Safety Data Sheet.

- ECHEMI. (n.d.). 2-Bromopyridine SDS, 109-04-6 Safety Data Sheets.

- Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET for 2-Bromo-6-(bromomethyl)pyridine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-Bromopyridin-3-ol.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for 2-Bromopyridine.

- Scribd. (n.d.). MSDS for 2-Bromopyridine, 99%.

- ChemicalBook. (n.d.). This compound, 98+%.

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. In the absence of extensive published quantitative data, this document focuses on a predictive solubility profile based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, we present a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and drug development professionals who utilize this compound in synthesis, purification, and formulation, providing the foundational knowledge required for effective solvent selection and process optimization.

Introduction and Molecular Overview

This compound is a halogenated, heteroaromatic compound often employed as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, comprising two brominated pyridine rings linked by an ether oxygen, imparts a unique combination of properties that dictate its behavior in various chemical environments.

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection impacts reaction kinetics, influences purification strategies such as crystallization, and is a critical determinant in the feasibility of formulation and delivery systems. This guide will deconstruct the molecular features of this compound to build a predictive framework for its solubility and provide a robust methodology for its empirical determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar polarity.[1][2][3] To predict the solubility of this compound, we must first analyze its key molecular properties.

Key Physicochemical Descriptors:

-

Molecular Formula: C₁₀H₆Br₂N₂O[4]

-

Topological Polar Surface Area (TPSA): 35 Ų[4]

-

Hydrogen Bond Acceptors: 3 (two nitrogen atoms and one ether oxygen)[4]

-

XLogP3-AA (Lipophilicity): 3.7[4]

The molecule's structure is characterized by a significant hydrophobic surface area due to the two aromatic pyridine rings and two bromine atoms. The calculated XLogP value of 3.7 indicates a high degree of lipophilicity, suggesting poor solubility in highly polar, protic solvents like water.[4] Conversely, the presence of nitrogen atoms and an ether linkage introduces a moderate polar surface area (TPSA of 35 Ų) and hydrogen bond accepting capabilities, which allow for interactions with polar solvents.[4] This duality suggests that the compound will exhibit optimal solubility in solvents of intermediate to high polarity that can engage in dipole-dipole interactions without being dominated by a strong hydrogen-bonding network.

Diagram 1: Analysis of Molecular Features

Sources

A Technical Guide to the Single-Crystal X-ray Analysis of 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: From Crystallization to Supramolecular Insights

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of the title compound, 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine. Tailored for researchers and professionals in crystallography and drug development, this document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices and demonstrates how to translate raw diffraction data into a chemically meaningful model, revealing the intricate molecular and supramolecular features that govern its solid-state architecture.

While the compound is known (CAS 1065484-65-2)[1][2], this guide is based on a representative, hypothetical dataset created to illustrate a best-practice workflow. The principles and techniques described are universally applicable for the analysis of novel small-molecule crystal structures.

Introduction: The Rationale for Structural Analysis

The compound this compound is a halogenated dipyridyl ether. Molecules of this class are of significant interest in medicinal chemistry and materials science. The presence of two pyridine rings offers multiple sites for hydrogen bonding, while the two bromine atoms are potent halogen bond donors. The ether linkage provides conformational flexibility. Understanding the three-dimensional structure is paramount as it dictates the molecule's physical properties (solubility, stability, melting point) and its potential to interact with biological targets.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the atomic arrangement in the solid state.[3] It provides precise information on bond lengths, bond angles, molecular conformation, and, crucially, the network of non-covalent interactions—such as halogen bonds and π-π stacking—that dictate the crystal packing. This guide will detail the complete process, from obtaining a suitable single crystal to the final analysis of its intermolecular interactions.

Experimental Methodology: A Self-Validating Workflow

The validity of a crystal structure relies on a meticulous and well-documented experimental process. The following sections outline the key stages, emphasizing the causality behind each procedural choice.

Synthesis and Crystallization

A brief, generalized synthesis of a dipyridyl ether involves a nucleophilic aromatic substitution reaction, such as a Williamson ether synthesis, between a bromopyridine and a hydroxypyridine derivative. For the title compound, this would typically involve reacting 2-bromo-6-hydroxypyridine with 2-bromo-3-fluoropyridine or a similar precursor under basic conditions.

Protocol for Crystallization: High-quality single crystals are the cornerstone of a successful SCXRD experiment. The goal is to facilitate slow, ordered molecular assembly.

-

Purity Confirmation: Ensure the synthesized compound is of high purity (>98%) using techniques like NMR and mass spectrometry. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.

-

Solvent Screening: Test the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) at room temperature and upon heating. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

-

Crystal Growth via Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., a mixture of dichloromethane and methanol) in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes. This ensures that the solvent evaporates slowly over several days to weeks.

-

Store the vial in a vibration-free environment at a constant temperature. Slow evaporation prevents rapid precipitation and promotes the growth of large, well-ordered single crystals. For this molecule, colorless, prism-shaped crystals suitable for diffraction were hypothetically obtained after one week.

-

Single-Crystal X-ray Diffraction Data Collection

Data collection was hypothetically performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON detector and a Mo-Kα radiation source (λ = 0.71073 Å).

Protocol for Data Collection:

-

Crystal Mounting: A suitable single crystal (approx. 0.2 x 0.15 x 0.1 mm) is selected under a microscope, picked up using a cryo-loop, and mounted on the goniometer head of the diffractometer.

-

Cryo-Cooling: The crystal is flash-cooled to 100 K in a stream of cold nitrogen gas.

-

Rationale: Cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure determination. It also reduces potential radiation damage to the crystal.

-

-

Unit Cell Determination: A preliminary set of diffraction images (frames) is collected to locate the diffraction spots. The positions of these spots are used by the instrument software to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (φ and ω scans) while exposing it to the X-ray beam. Data redundancy is crucial for accurate intensity measurements and absorption corrections.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz-polarization effects. An empirical absorption correction (e.g., using SADABS) is applied to account for the absorption of X-rays by the crystal itself.

Structure Solution, Refinement, and Visualization

The processed reflection data (in the .hkl file) and instruction file (in the .ins file) are used to solve and refine the crystal structure. This workflow is seamlessly handled by modern software suites like Olex2[4][5][6], which integrates powerful programs like SHELXT for solution and SHELXL for refinement.[7][8]

Workflow for Structure Solution and Refinement: The following diagram illustrates the standard crystallographic workflow.

Caption: Figure 1: Crystallographic Workflow

Step-by-Step Refinement Protocol:

-

Structure Solution: The structure is solved using SHELXT within Olex2. This program uses "Direct Methods" to determine the initial phases of the structure factors and provides an initial atomic model. For this molecule, all non-hydrogen atoms (C, N, O, Br) were located directly.

-

Initial Refinement: The initial model is refined against the experimental data using SHELXL. This is a least-squares process that adjusts atomic coordinates and thermal displacement parameters to minimize the difference between observed and calculated structure factors.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

-

Hydrogen Atom Placement: Hydrogen atoms are placed in geometrically calculated positions (e.g., C-H distances of 0.95 Å for aromatic C-H) and refined using a "riding model" (AFIX instructions in SHELXL). Their thermal parameters are constrained relative to the parent atom.

-

Final Refinement and Validation: The refinement is continued until convergence is reached, indicated by a stable R-factor and minimal shifts in atomic parameters. The final model is validated using tools like the IUCr's checkCIF service to ensure it meets publication standards. The final data is visualized using software like Mercury.[9][10][11][12]

Results and Discussion: Unveiling the Structure

Crystallographic Data

The key crystallographic data and refinement details for the hypothetical structure are summarized in the table below.

Table 1. Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₁₀H₆Br₂N₂O |

| Formula weight | 329.98 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.512(3) Å, α = 90° |

| b = 15.678(5) Å, β = 98.45(1)° | |

| c = 9.123(4) Å, γ = 90° | |

| Volume | 1205.4(8) ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.819 Mg/m³ |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R₁ = 0.0351, wR₂ = 0.0876 |

| R indices (all data) | R₁ = 0.0412, wR₂ = 0.0915 |

| Largest diff. peak/hole | 0.54 and -0.48 e.Å⁻³ |

This data is illustrative and represents typical values for such a compound.

Molecular Structure

The asymmetric unit contains one molecule of this compound. The molecule is not planar. The two pyridine rings are twisted with respect to each other, with a dihedral angle of approximately 65.7°. This twist is primarily due to the steric hindrance around the ether linkage. Key bond lengths and angles are within expected ranges for pyridine and aryl ether systems.

**Table 2. Selected Bond Lengths (Å) and Angles (°) **

| Bond/Angle | Value (Å or °) |

| Br1-C1 | 1.895(3) |

| Br2-C6 | 1.898(3) |

| O1-C5 | 1.375(4) |

| O1-C7 | 1.381(4) |

| C5-O1-C7 | 118.5(2) |

This data is illustrative.

Supramolecular Assembly and Hirshfeld Surface Analysis

While the molecular structure is informative, the crystal packing reveals the crucial non-covalent interactions that define the material's properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[13][14][15][16] This analysis is performed using software like CrystalExplorer.[17]

The Hirshfeld surface is mapped with a property called dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red.

Key Intermolecular Interactions:

-

Halogen Bonding (Br···N): The most significant directional interaction observed in the crystal packing is a Type-II halogen bond between the bromine atom of one molecule (Br1) and a nitrogen atom (N2) of an adjacent molecule. The Br1···N2 distance is 3.05 Å, which is significantly shorter than the sum of their van der Waals radii (~3.37 Å), confirming a strong interaction. This interaction links molecules into chains.

-

π-π Stacking: Parallel-displaced π-π stacking interactions are observed between the pyridine rings of neighboring molecules. The centroid-to-centroid distance is approximately 3.8 Å, indicative of stabilizing π-system interactions.

-

C-H···O and C-H···Br Hydrogen Bonds: A network of weak C-H···O and C-H···Br hydrogen bonds further stabilizes the three-dimensional crystal lattice.

The diagram below illustrates the primary halogen bonding interaction that drives the crystal packing.

Caption: Figure 2: Key Intermolecular Interactions

Conclusion

This guide has detailed the comprehensive workflow for the crystal structure analysis of this compound, from crystal growth to the detailed interpretation of intermolecular forces. The hypothetical analysis reveals a molecule with significant conformational twisting between its two pyridine rings. The crystal packing is dominated by strong Br···N halogen bonds, which, in concert with π-π stacking and weaker C-H···X interactions, assemble the molecules into a stable three-dimensional supramolecular architecture. This detailed structural knowledge is invaluable for understanding the physicochemical properties of the compound and provides a rational basis for its future applications in materials science or as a scaffold in drug design.

References

-

OlexSys Ltd. (2023). Olex2: Crystallography Software. [Link][4]

-

Cambridge Crystallographic Data Centre (CCDC). (2023). Mercury: Crystal Structure Visualization and Analysis Software. [Link][9][11]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339–341. [Link][6]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112–122. [Link]

-

Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link][7]

-

Macrae, C. F., Bruno, I. J., Chisholm, J. A., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link][12]

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Turner, M. J., McKinnon, J. J., Wolff, S. K., et al. (2017). CrystalExplorer17. University of Western Australia. [Link][16]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. [Link]

-

ChemWhat. (n.d.). This compound, 98+%. Retrieved January 20, 2026, from [Link][1][2]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. mdpi.com [mdpi.com]

- 4. Olex2 | OlexSys [olexsys.org]

- 5. Olex2 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Mercury 4.0: from visualization to analysis, design and prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. crystalexplorer.net [crystalexplorer.net]

Methodological & Application

Synthesis of Novel Compounds Using 2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine: An Application and Protocol Guide

Introduction: A Versatile Scaffold for Advanced Chemical Synthesis

In the landscape of modern medicinal chemistry and materials science, pyridine-based molecular architectures are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of the pyridine ring is a key step in the development of novel compounds with tailored properties. Among the vast array of building blocks available to synthetic chemists, halogenated pyridines stand out as exceptionally versatile intermediates, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.